Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate
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Overview
Description
Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include heating the mixture to facilitate the formation of the isoxazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of eco-friendly solvents, can be employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceuticals, including anti-inflammatory and anticancer agents.
Material Science: The compound is used in the development of novel materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It serves as a probe in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact mechanism depends on the specific application and the molecular target involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(4-methoxyphenyl)isoxazole-3-carboxylate
- Ethyl 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-4-carboxylate
Uniqueness
Methyl 3-(4-methoxyphenyl)isoxazole-4-carboxylate is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C12H11NO4 |
---|---|
Molecular Weight |
233.22 g/mol |
IUPAC Name |
methyl 3-(4-methoxyphenyl)-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C12H11NO4/c1-15-9-5-3-8(4-6-9)11-10(7-17-13-11)12(14)16-2/h3-7H,1-2H3 |
InChI Key |
ZPXWHZDXBFOOBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC=C2C(=O)OC |
Origin of Product |
United States |
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